molecular formula C11H18O2Si B15205642 (2,3-Dimethoxyphenyl)trimethylsilane

(2,3-Dimethoxyphenyl)trimethylsilane

Cat. No.: B15205642
M. Wt: 210.34 g/mol
InChI Key: NSRMVFYJXHFMII-UHFFFAOYSA-N
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Description

(2,3-Dimethoxyphenyl)trimethylsilane (CAS 92669-91-5) is an organosilicon compound with the molecular formula C11H18O2Si and an average mass of 210.349 Da . This reagent serves as a valuable protected intermediate in synthetic organic chemistry, particularly as a functionalized building block for constructing more complex molecules. The structure combines a trimethylsilyl group, a common protecting and directing group, with a 2,3-dimethoxyphenyl moiety. In research, similar aryltrimethylsilanes are frequently employed in metal-catalyzed cross-coupling reactions, such as the Hiyama coupling, to form biaryl structures . Furthermore, the electron-rich aromatic ring makes it a potential candidate for use in Friedel-Crafts alkylation or as a precursor in the synthesis of natural products and pharmaceuticals. The trimethylsilyl group can also be utilized in radical-based reactions, where silanes like tris(trimethylsilyl)silane act as mediators in reductions and hydrosilylations . Researchers value this compound for its ability to introduce the 2,3-dimethoxyphenyl group with high regiocontrol in sequential synthetic transformations. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18O2Si

Molecular Weight

210.34 g/mol

IUPAC Name

(2,3-dimethoxyphenyl)-trimethylsilane

InChI

InChI=1S/C11H18O2Si/c1-12-9-7-6-8-10(11(9)13-2)14(3,4)5/h6-8H,1-5H3

InChI Key

NSRMVFYJXHFMII-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)[Si](C)(C)C)OC

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2,3 Dimethoxyphenyl Trimethylsilane Derivatives

Electrophilic Aromatic Substitution Patterns of the Dimethoxyphenyl Moiety

The reactivity of the aromatic ring in (2,3-Dimethoxyphenyl)trimethylsilane towards electrophilic aromatic substitution (SEAr) is significantly influenced by the electronic effects of the two methoxy (B1213986) groups and the steric and electronic nature of the trimethylsilyl (B98337) group. wikipedia.org The methoxy groups (-OCH₃) are potent activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene (B151609). oneonta.edu They achieve this by donating electron density to the aromatic ring through resonance, which stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. wikipedia.orgmasterorganicchemistry.com

These activating groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. In this compound, the directing effects of the two methoxy groups and the silyl (B83357) group combine to determine the regioselectivity of the substitution.

C2-Methoxy Group : Directs electrophiles to positions 1 (ortho), 3 (ortho), and 5 (para).

C3-Methoxy Group : Directs electrophiles to positions 2 (ortho), 4 (ortho), and 6 (para).

The trimethylsilyl group (-Si(CH₃)₃) can be replaced by an electrophile in a process known as ipso-substitution. However, it also exerts a significant steric effect, which can hinder attack at adjacent positions, particularly position 6.

Considering the combined electronic activation and steric factors, the most likely positions for electrophilic attack are C4 and C6. Position 4 is activated (ortho) by the C3-methoxy group, while position 6 is activated (para) by the C3-methoxy group. The formation of the arenium ion intermediate is the slow, rate-determining step of the reaction, as it involves the temporary disruption of aromaticity. masterorganicchemistry.com The stability of this intermediate dictates the reaction's outcome. The electron-donating methoxy groups stabilize the positive charge in the intermediate, particularly when the attack is at the ortho or para positions. wikipedia.org

Reactions Involving the Trimethylsilyl Group

The trimethylsilyl group is a versatile functional group in organic chemistry, characterized by its chemical inertness in some conditions and specific reactivity in others. wikipedia.org

Desilylation refers to the cleavage of the carbon-silicon bond. This is a common and synthetically useful transformation for aryltrimethylsilanes.

Protodesilylation : This reaction involves the replacement of the trimethylsilyl group with a hydrogen atom. It can be carried out under either acidic or basic conditions. organic-chemistry.org Base-catalyzed methods, for instance using potassium trimethylsilanolate (KOTMS) in wet DMSO, proceed under mild conditions with high efficiency. organic-chemistry.org Mechanistic studies suggest that these reactions may involve the formation of a pentacoordinate silicon intermediate, with water acting as the proton source to complete the C-H bond formation. organic-chemistry.org

Halodesilylation : This process replaces the trimethylsilyl group with a halogen atom (F, Cl, Br, I) and serves as a valuable route to aryl halides. rsc.org For example, aryltrimethylsilanes can be converted to aryl iodides using reagents like iodine chloride. organic-chemistry.orgacs.org This transformation is particularly useful as it allows for the introduction of a halogen at a specific position on the aromatic ring that might be difficult to achieve through direct halogenation. acs.org Green and efficient electrochemical methods for halodesilylation have also been developed, avoiding the need for hazardous oxidizing agents. rsc.org

The silicon atom in the trimethylsilyl group is electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity is distinct from that of analogous carbon compounds. Due to the availability of d-orbitals and the larger size of the silicon atom compared to carbon, silicon can readily form stable, hypervalent, pentacoordinate intermediates. researchgate.net

This mode of reactivity is fundamental to many reactions involving organosilanes. researchgate.net A prominent example is the reaction with fluoride (B91410) ions, which have a particularly high affinity for silicon. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are commonly used to cleave silicon-carbon or silicon-oxygen bonds. thermofisher.comchem-station.com The attack of the fluoride nucleophile on the silicon atom forms a pentacoordinate silicate (B1173343), which then facilitates the cleavage of the bond to the aryl group. Other nucleophiles, such as hydroxides and alkoxides, can also induce substitution at the silicon center. libretexts.org

The trimethylsilyl group is frequently employed as a temporary protecting group in organic synthesis. wikipedia.orgthermofisher.com It can be used to block a specific position on an aromatic ring, preventing it from reacting while chemical transformations are carried out elsewhere on the molecule.

In a synthetic sequence involving this compound, the -Si(CH₃)₃ group at the C1 position can serve to direct other reactions to the remaining available positions (e.g., C4, C5, or C6). Once the desired modifications are complete, the silyl group can be cleanly removed via protodesilylation, restoring a hydrogen atom at that position. nih.gov This "traceless" nature makes silyl groups valuable tools in complex molecule synthesis. The stability of silyl protecting groups can be fine-tuned; while trimethylsilyl ethers are relatively acid-labile, bulkier silyl groups like tert-butyldimethylsilyl (TBDPS) or triisopropylsilyl (TIPS) offer greater stability. thermofisher.com

While this compound is not a silyl enol ether, these important reactive intermediates can be formed from carbonyl compounds that contain the (2,3-dimethoxyphenyl)trimethylsilyl moiety. Silyl enol ethers are neutral equivalents of enolates and are widely used in synthesis due to their stability and versatile reactivity. nih.govresearchgate.net

They are key participants in reactions that form carbon-carbon bonds under mild conditions. For example, in the presence of a Lewis acid like titanium tetrachloride, silyl enol ethers react with aldehydes and ketones in the Mukaiyama aldol (B89426) addition to produce β-hydroxy carbonyl compounds. researchgate.net Furthermore, they can undergo various oxidative transformations. Depending on the reagents used, silyl enol ethers can be converted into α,β-unsaturated ketones, 1,4-dicarbonyls, or 1,2-diketones. nih.govorganic-chemistry.orgsemanticscholar.org Recent advances have also demonstrated their use in iron-catalyzed dicarbofunctionalization reactions. nih.gov

Metal-Catalyzed Transformations

Aryltrimethylsilanes are valuable partners in a variety of metal-catalyzed cross-coupling reactions. Although the carbon-silicon bond is generally stable, it can be activated under specific catalytic conditions to participate in the formation of new carbon-carbon or carbon-heteroatom bonds. thermofisher.com

One of the most important reactions in this class is the Hiyama cross-coupling reaction , which typically employs a palladium or nickel catalyst. thermofisher.com In this reaction, an organosilane is coupled with an organohalide or triflate. The activation of the C-Si bond is crucial and is often achieved by adding a fluoride source, which forms a hypervalent, more nucleophilic silicate species that facilitates the transmetalation step in the catalytic cycle. thermofisher.com Thus, this compound could be used to introduce the 2,3-dimethoxyphenyl moiety onto various substrates.

Gold-catalyzed transformations have also been reported for aryltrimethylsilanes. For instance, gold catalysts can mediate the oxidative coupling of arylsilanes with olefins. nih.gov Mechanistic studies suggest that these reactions may proceed through a pathway resembling an electrophilic aromatic substitution rather than a traditional transmetalation mechanism. nih.gov

Furthermore, palladium-catalyzed silylation of aryl chlorides with reagents like hexamethyldisilane (B74624) represents a direct method for synthesizing aryltrimethylsilanes, including potentially this compound itself from 1-chloro-2,3-dimethoxybenzene. organic-chemistry.org This method is tolerant of various functional groups and provides a practical route to these important synthetic intermediates. organic-chemistry.org

Table of Compounds Mentioned

Cross-Coupling Reactions (e.g., Sonogashira coupling with ethynyl-trimethylsilane examples)

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. jk-sci.comorganic-chemistry.org Arylsilanes, such as this compound derivatives, can be converted into the necessary aryl halides or triflates to participate in these couplings.

A common application involves the coupling of an aryl halide with ethynyl-trimethylsilane (trimethylsilylacetylene). The trimethylsilyl group can serve as a protecting group for the terminal alkyne, which can be removed later under mild conditions, such as with potassium carbonate in methanol (B129727) or with tetrabutylammonium fluoride (TBAF). nih.gov The general scheme for a Sonogashira coupling is as follows:

R¹-X + H-C≡C-R² --(Pd catalyst, Cu catalyst, Base)--> R¹-C≡C-R²

Where R¹ is an aryl or vinyl group, X is a halide (I, Br, Cl) or triflate (OTf), and R² can be a silyl group like trimethylsilyl. wikipedia.org

The catalytic cycle involves two main parts: a palladium cycle and a copper cycle. libretexts.org The palladium cycle includes the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.gov The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br >> Cl. wikipedia.org

Research has focused on optimizing reaction conditions to improve yields and expand the substrate scope. For instance, copper-free protocols have been developed, which can be advantageous in certain synthetic contexts. nih.gov The choice of palladium catalyst, ligands, base, and solvent all play crucial roles in the efficiency of the coupling. libretexts.orgorganic-chemistry.org

Table 1: Illustrative Conditions for Sonogashira Coupling Reactions

Catalyst SystemAryl HalideAlkyneBaseSolventConditions
Pd(PPh₃)₂Cl₂ / CuIAryl IodideTrimethylsilylacetyleneEt₃NTHFRoom Temp
Pd(OAc)₂ / LigandAryl BromidePhenylacetyleneCs₂CO₃NMP100 °C
Pd₂(dba)₃ / LigandAryl TriflateEthynyl-trimethylsilaneEt₂NHDMF80 °C

This table presents typical, not specific, reaction conditions for Sonogashira couplings.

Hydrosilylation Mechanisms

Hydrosilylation involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. mdpi.com This reaction is a primary method for synthesizing organosilanes. While the direct hydrosilylation of this compound is not applicable as it lacks a Si-H bond, its derivatives or related hydrosilanes are central to these transformations. The mechanism is heavily dependent on the catalyst, which is typically a transition metal complex, most often based on platinum, rhodium, or ruthenium. mdpi.comnih.govresearchgate.net

The most widely accepted general mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism . mdpi.com It consists of the following key steps:

Oxidative Addition: The hydrosilane (R₃SiH) oxidatively adds to the low-valent metal catalyst (e.g., Pt(0)).

Coordination: The unsaturated substrate (e.g., an alkene) coordinates to the resulting metal-silyl-hydride complex.

Migratory Insertion: The alkene inserts into the metal-hydride (M-H) bond. This step is often regioselectivity-determining, leading to either the Markovnikov or anti-Markovnikov product.

Reductive Elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination to release the organosilane product and regenerate the active catalyst. mdpi.com

Recent studies have also explored alternative, transition-metal-free hydrosilylation pathways. One such method involves the use of a cesium fluoride (CsF) and hexamethyldisilane combination, which generates a silyl anion in situ. This silyl anion then adds to a styrene (B11656) derivative in an anti-Markovnikov fashion, followed by protonation by the DMSO solvent. pku.edu.cn Radical-based mechanisms can also be initiated, for example by air, for the hydrosilylation of unactivated alkynes and alkenes using tris(trimethylsilyl)silane (B43935). researchgate.net

Cycloaddition Reactions

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. The trimethylsilyl group can play a significant role in these reactions, influencing both reactivity and regioselectivity. A prominent example is the 1,3-dipolar cycloaddition. libretexts.org

In this reaction, a 1,3-dipole reacts with a dipolarophile (an alkene or alkyne) to form a five-membered heterocyclic ring. libretexts.org The presence of a trimethylsilyl group on the dipolarophile, such as in 1-trimethylsilylacetylenes, can direct the regioselectivity of the cycloaddition with organic azides to form 1,2,3-triazoles. nih.gov This directing effect is valuable in solid-phase synthesis for creating libraries of substituted triazoles. nih.gov Similarly, trimethylsilyl nitrones can undergo cycloaddition with alkenes and alkynes to produce trimethylsilyl-substituted isoxazolidines and isoxazolines, which are of interest for their potential biological activities. unisciencepub.com

The mechanism of these reactions can be either concerted or stepwise. Quantum chemical studies on the [2+3] cycloaddition of a nitrone bearing trimethoxyphenyl groups with a nitroalkene suggest that while the reaction has a polar nature, the pathway does not necessarily involve a stable zwitterionic intermediate, pointing towards a highly asynchronous concerted mechanism. scispace.com The electron-donating nature of methoxy groups, similar to those in this compound derivatives, can influence the nucleophilicity of the reacting species, potentially altering the reaction mechanism from a one-step to a stepwise process. scispace.com

Another class of relevant reactions includes formal [3+2] cycloadditions, for instance, between electron-rich aryl epoxides and alkenes under Lewis acid catalysis, which yield substituted tetrahydrofurans. mdpi.com

Oxidative Addition Processes

Oxidative addition is a fundamental step in many catalytic cycles, particularly in cross-coupling and hydrosilylation reactions. nih.govchemrxiv.org It involves the addition of a substrate to a metal center, which results in an increase in both the formal oxidation state and the coordination number of the metal.

In the context of reactions involving arylsilanes, two types of oxidative addition are particularly relevant:

Addition of Si-H Bonds: As discussed in the hydrosilylation mechanism, the oxidative addition of a Si-H bond to a low-valent metal center (e.g., Pd(0), Pt(0), Rh(I)) is a crucial initiating step. nih.gov Studies have shown that for dimethylaryl silanes, the oxidative addition to a palladium(0) center occurs preferentially with more electron-poor silanes. nih.gov

Addition of C-X Bonds: In cross-coupling reactions, the oxidative addition of an aryl halide (Ar-X) or triflate (Ar-OTf) to a metal center like Pd(0) is the first step of the catalytic cycle. nih.govresearchgate.net This process is well-established for Pd(0) and has also been studied for other metal centers. For example, intermolecular oxidative addition of aryl halides to Pt(II) complexes has been demonstrated, providing evidence for Pt(II)/Pt(IV) catalytic pathways. chemrxiv.org The success of this step depends on the nature of the metal, its ligands, and the reactivity of the C-X bond.

The electronic properties of the aryl group, influenced by substituents like the dimethoxy groups in this compound, can modulate the rate of oxidative addition by affecting the electron density at the carbon atom bearing the halide or triflate.

Investigations into Rearrangement Reactions Involving Trimethylsilyl Groups

The trimethylsilyl group can participate in or influence various molecular rearrangements. These reactions often involve the migration of the silyl group or its role in stabilizing intermediates that facilitate rearrangement.

One notable example is the nih.govnih.gov-sigmatropic rearrangement of aryl iodanes, where nucleophiles such as allyl or propargyl silanes can be employed. researchgate.net In these processes, the silyl group is part of the nucleophilic component that adds to the hypervalent iodine compound, initiating a cascade that leads to ortho-functionalized aryl iodides. researchgate.net

In other contexts, the trimethylsilyl group can influence reaction pathways that compete with simple substitution. For instance, in intramolecular Friedel-Crafts-type cyclizations of certain aryl silanes, the TMS group was found to activate the cyclization, but the reaction proceeded with an unexpected retention of the silicon moiety. acs.org This suggests a complex mechanism where the bulky trimethylsilyl group may direct the reaction through a specific transition state, preventing protodesilylation (cleavage of the C-Si bond) and leading to rearranged products. acs.org Isotopic labeling studies have been used to discount alternative pathways and confirm the nature of such rearrangements. acs.org

Stereochemical Control and Diastereoselectivity in Reactions

Achieving stereochemical control is a central goal in modern organic synthesis. In reactions involving derivatives of this compound, the stereochemical outcome can be influenced by the existing functionalities and the reaction mechanism.

In hydrosilylation reactions, the use of chiral ligands on the transition metal catalyst can induce enantioselectivity, making it a valuable method for producing chiral organosilanes. mdpi.com The choice of metal and ligand is critical for achieving high levels of stereocontrol.

For cycloaddition reactions, diastereoselectivity is a key consideration. The reaction of silyl nitrones can provide a general route for the diastereoselective synthesis of isoxazolidine (B1194047) derivatives. unisciencepub.com The approach of the 1,3-dipole to the dipolarophile is governed by steric and electronic factors, leading to the preferential formation of one diastereomer over others. Similarly, in the [2+3] cycloaddition of a trimethoxyphenyl-substituted nitrone, the reaction can theoretically proceed through four different competing regio- and stereoisomeric pathways. scispace.com The actual observed selectivity depends on the relative activation energies of the corresponding transition states. The diastereoselectivity in some hypervalent iodine-mediated reactions has been attributed to thermodynamic control. researchgate.net

The bulky nature of the trimethylsilyl group can also impart facial selectivity in reactions involving adjacent stereocenters, guiding the approach of reagents to one face of the molecule.

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of (2,3-Dimethoxyphenyl)trimethylsilane in solution. Through a suite of one- and two-dimensional experiments, the precise chemical environment of each nucleus (¹H, ¹³C, and ²⁹Si) can be mapped.

High-Resolution ¹H, ¹³C, and ²⁹Si NMR Studies

High-resolution, one-dimensional NMR spectra provide fundamental information about the chemical structure, including the number and type of atoms present.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the trimethylsilyl (B98337) (TMS) group, the two methoxy (B1213986) groups, and the three aromatic protons. The TMS protons would appear as a sharp singlet, significantly upfield due to the electropositive nature of silicon. The methoxy protons would also appear as singlets. The aromatic protons would present as a multiplet system, with chemical shifts and coupling patterns dictated by their positions on the substituted ring.

¹³C NMR: The carbon-13 NMR spectrum would reveal signals for all unique carbon atoms. The TMS carbons would appear as a single upfield resonance. The two methoxy carbons would have distinct chemical shifts due to their different electronic environments. Six separate signals are expected for the aromatic carbons, with the silicon- and oxygen-substituted carbons being the most deshielded.

²⁹Si NMR: Silicon-29 NMR provides direct insight into the silicon environment. For arylsilanes, the ²⁹Si chemical shift is sensitive to the electronic nature of the aromatic substituents. unige.chumich.edu For this compound, a single resonance is expected in a characteristic region for tetraorganosilanes. huji.ac.il

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Si(CH₃)₃~ 0.25 (s, 9H)~ -1.0
2-OCH₃~ 3.87 (s, 3H)~ 55.8
3-OCH₃~ 3.85 (s, 3H)~ 55.6
C1-Si-~ 132.0
C2-O-~ 153.0
C3-O-~ 152.5
C4~ 6.98 (t, 1H)~ 124.0
C5~ 6.90 (d, 1H)~ 118.0
C6~ 7.10 (d, 1H)~ 112.0

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY for stereochemical assignments)

Two-dimensional NMR experiments are indispensable for establishing the connectivity between atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. columbia.edusdsu.edu For this compound, the HSQC spectrum would confirm the assignments made in the 1D spectra by showing cross-peaks between:

The TMS protons and the TMS carbon.

Each methoxy proton signal and its corresponding methoxy carbon.

Each aromatic proton and its directly bonded aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton. columbia.eduustc.edu.cn Key expected HMBC correlations for confirming the substitution pattern include:

Correlations from the TMS protons to the ipso-carbon (C1) and the ortho-carbon (C2, C6).

Correlations from the 2-methoxy protons to the C2 carbon.

Correlations from the 3-methoxy protons to the C3 carbon.

Correlations between adjacent aromatic protons and their neighboring carbons (e.g., H4 to C3, C5, and the quaternary C4a).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space, providing insights into the molecule's preferred conformation. mdpi.com Due to steric hindrance between the bulky trimethylsilyl group and the adjacent methoxy group at the C2 position, free rotation is likely restricted. A NOESY spectrum could reveal through-space correlations between the TMS protons and the aromatic proton at C6, as well as between the methoxy protons and their neighboring aromatic protons, helping to define the average orientation of these groups relative to the benzene (B151609) ring. semanticscholar.org

Variable-Temperature NMR for Conformational Dynamics

The steric interaction between the ortho-substituents (trimethylsilyl and methoxy groups) may result in hindered rotation around the C-Si and C-O single bonds. scielo.org.mx Variable-temperature (VT) NMR studies can be employed to investigate these dynamic processes. researchgate.netst-andrews.ac.uk As the temperature is lowered, the rate of rotation may slow down on the NMR timescale. If the energy barrier is sufficiently high, this would lead to the observation of distinct signals for previously equivalent atoms (a process known as decoalescence). nih.gov For instance, the signals for the aromatic carbons might broaden and then resolve into separate peaks at low temperatures. By analyzing the spectra at different temperatures, the coalescence temperature can be determined, which allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier. nih.gov

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns upon ionization, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is a powerful technique used to measure the mass of a molecule with very high accuracy, typically to four or five decimal places. measurlabs.combioanalysis-zone.com This allows for the unambiguous determination of the elemental formula. For this compound, with a molecular formula of C₁₁H₁₈O₂Si, the theoretical exact mass can be calculated. An experimental HRMS measurement confirming this calculated mass to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula. algimed.comnih.gov

Calculated Exact Mass for C₁₁H₁₈O₂Si: 210.1076 u

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis of Silyl (B83357) Organic Compounds

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion, [M]⁺•) which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide detailed structural information. The fragmentation of trimethylsilyl compounds is well-characterized. nih.gov

For this compound, the electron ionization (EI) mass spectrum would likely exhibit a prominent molecular ion peak at m/z 210. A characteristic and often dominant fragmentation pathway for TMS-containing compounds is the loss of a methyl radical (•CH₃) to form a highly stable [M-15]⁺ siliconium ion. nih.gov Another key fragmentation is the cleavage of the Si-Aryl bond to produce the trimethylsilyl cation at m/z 73.

Table 2: Proposed Key Fragments in the Mass Spectrum of this compound

m/zProposed FormulaIdentity/Origin
210[C₁₁H₁₈O₂Si]⁺•Molecular Ion [M]⁺•
195[C₁₀H₁₅O₂Si]⁺[M - CH₃]⁺; Loss of a methyl radical from TMS group
180[C₁₀H₁₂O₂Si]⁺•[M - 2CH₃]⁺•; Subsequent loss of another methyl
165[C₉H₁₃OSi]⁺[M - CH₃ - CH₂O]⁺; Loss of formaldehyde (B43269) from methoxy
138[C₈H₁₀O₂]⁺•[Dimethoxybenzene]⁺•; Cleavage of Si-Aryl bond
73[C₃H₉Si]⁺[Si(CH₃)₃]⁺; Trimethylsilyl cation

Advanced Ionization Techniques (e.g., NALDI-MS, FT-ICR-MS, ESI-FT-ICR-MS/MS)

Advanced ionization techniques in mass spectrometry are indispensable for the precise mass determination and structural analysis of silyl-aromatic compounds like this compound. Techniques such as Nanoparticle-Assisted Laser Desorption/Ionization Mass Spectrometry (NALDI-MS), Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), and Electrospray Ionization Tandem Mass Spectrometry (ESI-FT-ICR-MS/MS) offer ultra-high resolution and mass accuracy, which are critical for unambiguous molecular formula assignment and detailed fragmentation analysis. researchgate.net

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) would provide an extremely accurate mass measurement for the molecular ion of this compound, allowing for the confident determination of its elemental composition. researchgate.net The high resolving power of FT-ICR-MS is crucial for separating the isotopic peaks and distinguishing the target compound from any potential isobaric interferences. researchgate.net

Electrospray Ionization Tandem Mass Spectrometry (ESI-FT-ICR-MS/MS) is particularly useful for studying the fragmentation pathways of the molecule. researchgate.net While this compound is a neutral molecule, it can be ionized via adduct formation (e.g., [M+Na]⁺ or [M+H]⁺) in the electrospray source. Subsequent collision-induced dissociation (CID) in the mass spectrometer would generate a series of fragment ions, providing a wealth of structural information. Based on the known fragmentation patterns of trimethylsilyl-substituted aromatic compounds and dimethoxybenzene derivatives, a plausible fragmentation pathway can be proposed.

The fragmentation of trimethylsilyl derivatives is well-documented. mdpi.com A primary fragmentation pathway for aromatic silanes involves the cleavage of the Si-C(aryl) bond or the loss of a methyl group from the silicon atom. For this compound, key fragmentation events would likely include:

Loss of a methyl radical (•CH₃): This would lead to the formation of a stable [M-15]⁺ ion, which is often the base peak in the mass spectra of trimethylsilyl compounds.

Formation of the trimethylsilyl cation ([Si(CH₃)₃]⁺): This characteristic ion at m/z 73 is a strong indicator of the presence of a trimethylsilyl group.

Cleavage of the methoxy groups: Sequential losses of methyl radicals (•CH₃) or formaldehyde (CH₂O) from the dimethoxyphenyl ring are also expected fragmentation pathways.

The following table summarizes the expected major fragment ions of this compound in a tandem MS experiment.

Precursor Ion m/z (Expected) Proposed Fragment Ion Neutral Loss
[C₁₁H₁₈O₂Si]⁺•210.1076Molecular Ion-
[C₁₀H₁₅O₂Si]⁺195.0841[M - CH₃]⁺•CH₃
[C₈H₉O₂]⁺137.0603[M - Si(CH₃)₃]⁺•Si(CH₃)₃
[C₄H₁₀Si]⁺•86.0579Rearrangement and cleavage products-
[C₃H₉Si]⁺73.0497Trimethylsilyl cation, [Si(CH₃)₃]⁺C₈H₉O₂•

This interactive table is based on predicted fragmentation patterns.

Nanoparticle-Assisted Laser Desorption/Ionization (NALDI-MS) offers a soft ionization method that could be advantageous for analyzing this compound, potentially leading to a more abundant molecular ion peak with reduced fragmentation compared to conventional LDI techniques.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the trimethylsilyl group, the dimethoxy-substituted aromatic ring, and the C-O bonds.

Trimethylsilyl Group Vibrations: The Si-(CH₃)₃ group gives rise to several characteristic bands. A strong band is expected around 1250 cm⁻¹ due to the symmetric C-H deformation (scissoring) of the methyl groups attached to silicon. researchgate.net The Si-C stretching vibrations typically appear in the region of 840-750 cm⁻¹. researchgate.net

Aromatic Ring Vibrations: The substituted benzene ring will exhibit C-H stretching vibrations above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring will influence the pattern of the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region, providing further structural information.

Methoxy Group Vibrations: The C-O stretching vibrations of the methoxy groups are expected to produce strong bands in the region of 1250-1000 cm⁻¹. The asymmetric and symmetric stretching of the C-O-C linkage will likely result in distinct absorptions.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. The Si-C symmetric stretching vibration is also expected to be Raman active.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3100-3000IR, Raman
Aliphatic C-H Stretch (in -OCH₃ and -Si(CH₃)₃)2980-2850IR, Raman
Aromatic C=C Stretch1600-1450IR, Raman
-CH₃ Deformation (in -Si(CH₃)₃)~1250IR
Aryl-O Stretch1275-1200IR
Alkyl-O Stretch1075-1020IR
Si-C Stretch (in -Si(CH₃)₃)840-750IR, Raman
Aromatic C-H Out-of-Plane Bend900-650IR

This interactive table provides a summary of expected vibrational frequencies.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsional angles, as well as information about the intermolecular interactions in the crystal lattice.

A crystallographic study would also reveal the nature of intermolecular interactions, such as C-H···π interactions or van der Waals forces, which govern the packing of the molecules in the crystal. This information is crucial for understanding the physical properties of the compound in the solid state.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide valuable information about the electronic transitions and the nature of the excited states of this compound.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the substituted benzene ring. The presence of the two methoxy groups, which are auxochromes, is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The trimethylsilyl group may also have a slight influence on the electronic transitions. Studies on 1,2-dimethoxybenzene (B1683551) have shown that the S₁ ← S₀ electronic transition is polarized, providing information about the symmetry of the excited state. acs.org The absorption spectrum of this compound is likely to exhibit characteristic bands similar to other dimethoxybenzene derivatives.

Fluorescence Spectroscopy: Upon excitation with UV light, this compound may exhibit fluorescence. The fluorescence spectrum provides information about the energy of the first singlet excited state (S₁). The introduction of silyl groups into aromatic systems has been shown to enhance fluorescence intensities in some cases. mdpi.com The fluorescence quantum yield and lifetime are important parameters that characterize the emission properties of the molecule. Quenching studies could also be performed to investigate the interaction of the excited state of this compound with other molecules.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govspectroscopyonline.com DFT methods are used to determine optimized geometries, vibrational frequencies, and various electronic properties that govern the molecule's reactivity. nih.govspectroscopyonline.com For (2,3-Dimethoxyphenyl)trimethylsilane, DFT calculations would typically be performed using a functional, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), to ensure reliable predictions. openaccesspub.orgresearchgate.net

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. arxiv.orgarxiv.org For a flexible molecule like this compound, which has rotatable bonds (C-O, C-C, and C-Si), conformational analysis is crucial. This involves identifying various stable conformers (rotational isomers) and determining their relative energies to find the most stable, global minimum structure.

The key dihedral angles that would be investigated include the rotation of the two methoxy (B1213986) groups (-OCH₃) and the trimethylsilyl (B98337) group (-Si(CH₃)₃) relative to the benzene (B151609) ring. The steric hindrance between the adjacent methoxy and trimethylsilyl groups is expected to significantly influence the preferred conformation, likely forcing the methoxy groups and the silane (B1218182) group to adopt specific orientations to minimize repulsion. DFT calculations on similar substituted benzene derivatives have demonstrated the ability to accurately predict such conformational preferences and their energy differences. nih.gov

Table 1: Expected Output from Geometry Optimization of this compound

Parameter Description Predicted Significance
Bond Lengths (Å) The equilibrium distances between bonded atoms (e.g., C-C, C-O, C-Si, Si-C). Provides insight into bond strength and electronic structure.
Bond Angles (°) The angles formed by three connected atoms (e.g., C-C-C, C-O-C, C-Si-C). Defines the molecule's three-dimensional shape.
Dihedral Angles (°) The rotational angles between four connected atoms, defining conformers. Crucial for identifying the most stable conformation.

| Relative Energies (kcal/mol) | The energy difference between various conformers and the global minimum. | Determines the population of each conformer at a given temperature. |

Once the optimized geometry is obtained, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. spectroscopyonline.comwisc.edu These calculations simulate the molecule's atomic vibrations, with each vibrational mode corresponding to a specific frequency.

For this compound, characteristic vibrational modes would include:

C-H stretching of the aromatic ring and methyl groups.

C=C stretching within the aromatic ring.

C-O stretching of the methoxy groups.

Si-C stretching of the trimethylsilyl group.

Rocking and bending modes of the various functional groups.

Theoretical spectra are often scaled by an empirical factor to better match experimental data, accounting for systematic errors in the calculations. ajchem-a.com The predicted spectrum serves as a valuable tool for identifying the compound and interpreting experimental spectroscopic data. openaccesspub.org

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. growingscience.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it is easier to induce electronic transitions. nih.govnih.gov

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

Descriptor Formula Interpretation
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution. Hard molecules have a large gap. irjweb.com
Chemical Softness (S) 1 / (2η) The reciprocal of hardness; soft molecules are more reactive. nih.gov
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Measures the ability of the molecule to attract electrons.

| Electrophilicity Index (ω) | χ² / (2η) | A global measure of electrophilic character. nih.gov |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. ymerdigital.com It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. MEP maps are invaluable for predicting how a molecule will interact with other species, particularly in non-covalent interactions.

The typical color scheme is:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the two methoxy groups due to their high electronegativity and lone pairs of electrons. ajchem-a.comnih.gov The hydrogen atoms of the methyl groups would likely exhibit a positive potential (blue). This analysis helps identify regions prone to hydrogen bonding and other electrostatic interactions. researchgate.net

By condensing the Fukui function to individual atomic sites, one can calculate Fukui indices to predict regioselectivity:

f+ : Indicates the reactivity towards a nucleophilic attack (propensity to accept an electron). A high f+ value marks a good electrophilic site. scm.comjoaquinbarroso.com

f- : Indicates the reactivity towards an electrophilic attack (propensity to donate an electron). A high f- value marks a good nucleophilic site. joaquinbarroso.comresearchgate.net

f0 : Indicates the reactivity towards a radical attack.

For this compound, calculating Fukui indices would allow for a quantitative prediction of the most reactive sites on the aromatic ring for electrophilic substitution, as well as the reactivity of the oxygen and silicon atoms. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. This provides a detailed, step-by-step understanding of how a reaction proceeds from reactants to products.

While no specific mechanistic studies on this compound were found, computational methods could be applied to explore various reactions it might undergo, such as electrophilic aromatic substitution (e.g., nitration, halogenation) or reactions involving the cleavage of the C-Si bond. A computational study on the related compound 1-(3′,4′-dimethoxyphenyl)propene has demonstrated the use of DFT to gain insight into non-enzymatic reaction steps, calculate activation energies, and identify rate-determining steps. mdpi.com

A typical mechanistic study would involve:

Optimizing the geometries of reactants, intermediates, transition states, and products.

Calculating the activation energy barrier for each step, which determines the reaction rate.

Confirming transition states by ensuring they have exactly one imaginary vibrational frequency corresponding to the reaction coordinate.

Constructing a potential energy surface to visualize the entire reaction pathway.

Such an analysis would provide deep insights into the factors controlling the reactivity and selectivity of this compound in various chemical transformations.

Analysis of Bonding Interactions and Electronic Structure

The electronic structure and bonding of this compound are routinely investigated using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for medium-sized organic molecules. researchgate.netnih.gov

Methodology: DFT calculations, typically employing hybrid functionals like B3LYP or PBE0 with a basis set such as 6-311G(d,p), are used to optimize the molecule's geometry and calculate its electronic properties. researchgate.netresearchgate.net Such studies allow for a detailed analysis of bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule's most stable conformation.

Key Findings from Theoretical Analysis: Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.netnih.gov For substituted benzene derivatives, the HOMO is typically localized on the electron-rich aromatic ring and the methoxy groups, while the LUMO may extend over the silicon atom and the rest of the molecule.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study bonding interactions. It allows for the investigation of charge delocalization, hyperconjugative interactions, and the nature of specific bonds, such as the C-Si bond. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

Table 1: Representative Calculated Electronic Properties for Arylsilane Derivatives This table illustrates typical data obtained from DFT calculations on molecules structurally related to this compound.

ParameterRepresentative Calculated ValueSignificance
HOMO Energy-6.5 to -5.5 eVIndicates electron-donating capability
LUMO Energy-1.0 to 0.0 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.5 to 6.5 eVRelates to chemical stability and reactivity
Dipole Moment1.0 to 2.5 DebyeMeasures overall molecular polarity

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is widely used for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, which serves as an invaluable tool for structure verification and assignment of experimental spectra. researchgate.netcomporgchem.com The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is the most common and reliable approach for calculating NMR shielding tensors. researchgate.net

Methodology: The process begins with the optimization of the molecular geometry, as NMR chemical shifts are highly sensitive to the structural environment of each nucleus. Using the optimized geometry, the GIAO method is employed with a functional like B3LYP and a suitable basis set (e.g., 6-311+G(2d,p)) to calculate the absolute shielding values (σ) for each nucleus (¹H, ¹³C, ²⁹Si). nih.govaps.org These absolute values are then converted to chemical shifts (δ) relative to a reference standard, typically Tetramethylsilane (TMS), using the equation: δ_sample = σ_TMS - σ_sample. researchgate.net

Predicted NMR Data: Such calculations can predict the chemical shifts for all hydrogen, carbon, and silicon atoms in this compound. This allows for a direct comparison with experimental data, aiding in the assignment of complex spectra. The accuracy of the prediction depends on the level of theory used, and empirical scaling factors are sometimes applied to improve the correlation with experimental values. conicet.gov.ar

Table 2: Illustrative Format for Predicted vs. Experimental ¹³C NMR Chemical Shifts This interactive table shows an example of how computationally predicted NMR data for a substituted aromatic silane would be compared against experimental values.

AtomPredicted δ (ppm)Experimental δ (ppm)Deviation (ppm)
Si(CH₃)₃-1.5-1.2-0.3
Ar-C1 (C-Si)130.0130.5-0.5
Ar-C2 (C-OCH₃)155.0154.7+0.3
Ar-C3 (C-OCH₃)154.5154.1+0.4
Ar-C4125.0125.3-0.3
Ar-C5122.0122.5-0.5
Ar-C6115.0114.8+0.2
OCH₃ (at C2)56.055.8+0.2
OCH₃ (at C3)55.855.6+0.2

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, flexibility, and intermolecular interactions. mdpi.commdpi.com

Methodology: MD simulations solve Newton's equations of motion for a system of atoms, where the forces between atoms are described by a force field. For a molecule like this compound, simulations could be run in a solvent box (e.g., chloroform (B151607) or water) to mimic solution-phase behavior. The simulation tracks the trajectory of each atom over time (typically nanoseconds to microseconds), from which dynamic properties can be extracted. rsc.org

Insights into Dynamic Behavior: For this compound, MD simulations can reveal the rotational dynamics of the substituent groups. Key areas of investigation would include:

Trimethylsilyl Group Rotation: The simulation can quantify the rotational barrier and preferred conformations of the -Si(CH₃)₃ group relative to the plane of the benzene ring.

Methoxy Group Conformations: The flexibility of the two methoxy groups (-OCH₃) can be analyzed. MD simulations can determine their preferred orientations with respect to the aromatic ring and each other, and the rate of interconversion between different conformational states.

These simulations provide a picture of the molecule not as a static entity, but as a dynamic system constantly undergoing conformational changes. aps.org

Investigation of Nonlinear Optical (NLO) Properties

Computational methods are essential for predicting and understanding the nonlinear optical (NLO) properties of molecules, which are important for applications in photonics and optoelectronics. openaccesspub.org The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ). sonar.ch

Methodology: The NLO properties of this compound can be calculated using quantum chemical methods, often DFT with specialized long-range corrected functionals like CAM-B3LYP, which are known to perform well for NLO calculations. researchgate.net The calculations provide values for the static and frequency-dependent polarizability and first (β) and second (γ) hyperpolarizabilities. researchgate.netdntb.gov.ua

Table 3: Representative Calculated NLO Properties for Substituted Benzene Derivatives This table provides an example of the kind of data generated in a computational study of NLO properties.

NLO PropertyDescriptionTypical Calculated Value (a.u.)
α_tot Average linear polarizability150 - 250
β_tot First hyperpolarizability50 - 500
γ_tot Second hyperpolarizability1x10⁴ - 1x10⁵

Applications in Organic Synthesis as a Synthetic Intermediate or Reagent

The strategic placement of the trimethylsilyl group and the electron-donating methoxy groups on the aromatic ring makes this compound a valuable intermediate and reagent in several synthetic applications.

Organosilanes are instrumental in the formation of carbon-carbon (C-C) bonds, a fundamental process in the synthesis of organic molecules. kuet.ac.bd The silicon atom can influence the reactivity of adjacent carbon atoms, facilitating the creation of new bonds under specific conditions. researchgate.net While direct examples involving this compound in aldol (B89426) or conjugate additions are not prevalent in the readily available literature, the broader class of silyl (B83357) reagents, particularly silyl enol ethers, are cornerstone reagents in these transformations.

In the Mukaiyama aldol addition , a silyl enol ether reacts with an aldehyde or ketone in the presence of a Lewis acid. organic-chemistry.org The trimethylsilyl group activates the enol and subsequently traps the resulting alkoxide. This reaction is a powerful method for C-C bond formation, and various modifications have been developed to control the stereochemical outcome. organic-chemistry.orgillinois.edu The general mechanism involves the activation of the carbonyl compound by the Lewis acid, followed by nucleophilic attack from the silyl enol ether. organic-chemistry.org

Table 1: Key Features of Mukaiyama Aldol Addition

Feature Description
Reactants Silyl enol ether, Aldehyde or Ketone
Promoter Lewis Acid (e.g., TiCl₄, SnCl₄, TMSOTf) organic-chemistry.orgrichmond.edu
Product β-Hydroxy carbonyl compound (after workup) researchgate.net
Key Advantage Allows for controlled C-C bond formation under mild conditions.
Stereocontrol Can be influenced by the choice of Lewis acid, substrates, and reaction conditions. organic-chemistry.orgharvard.edu

In analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is often employed to improve the volatility, thermal stability, and ionization efficiency of analytes. greyhoundchrom.comsigmaaldrich.com Silylation, the introduction of a silyl group (commonly trimethylsilyl, TMS), is a widely used derivatization technique. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace active hydrogens in functional groups like alcohols, phenols, carboxylic acids, and amines with a TMS group. sigmaaldrich.comsigmaaldrich.com

This process reduces the polarity and increases the volatility of the compounds, making them more amenable to GC analysis. sigmaaldrich.com In LC-MS, derivatization can be used to enhance the ionization of an analyte, leading to improved sensitivity. nih.govresearchgate.netresearchgate.netgriffith.edu.au While this compound itself is not a standard derivatizing agent, its structural motifs are relevant to the design of specialized reagents. The trimethylsilyl group is the key functional moiety for this purpose. thermofisher.com

Arynes are highly reactive intermediates that are valuable in the synthesis of complex aromatic compounds. tcichemicals.com One of the most reliable methods for generating arynes under mild conditions involves the use of 2-(trimethylsilyl)aryl triflates. tcichemicals.comnih.gov In the presence of a fluoride (B91410) source, such as cesium fluoride (CsF), these precursors undergo a 1,2-elimination to form the corresponding aryne. tcichemicals.com

The general scheme for this process is as follows:

The fluoride ion attacks the silicon atom of the trimethylsilyl group.

This induces the elimination of the triflate group and the formation of the aryne triple bond.

This method has been successfully applied to generate a variety of substituted arynes, including those derived from heterocyclic systems. nih.govsigmaaldrich.comresearchgate.net The generated arynes can then be trapped by a wide range of nucleophiles and dienophiles to construct intricate molecular architectures. sigmaaldrich.com this compound, if converted to the corresponding triflate, could serve as a precursor to 3,4-dimethoxybenzyne.

Table 2: Common Methods for Aryne Generation

Precursor Type Reagents/Conditions Leaving Groups Reference
2-(Trimethylsilyl)aryl triflates Fluoride source (e.g., CsF) Trimethylsilyl group, Triflate tcichemicals.comnih.gov
o-Dihaloarenes Strong base (e.g., n-BuLi, NaNH₂) Halogen atoms tcichemicals.com
Anthranilic acids Nitrite source (e.g., amyl nitrite) N₂, CO₂ tcichemicals.com

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves introducing chemical modifications to complex molecules in the final steps of a synthetic sequence. researchgate.netnih.govscispace.comnih.gov This approach allows for the rapid generation of analogs of a lead compound, facilitating the exploration of structure-activity relationships without the need for de novo synthesis. researchgate.netresearchgate.net

While specific applications of this compound in LSF are not widely documented, organosilicon compounds, in general, play a role in this area. For instance, C-H silylation can introduce a versatile handle into a molecule, which can then be further functionalized through cross-coupling reactions. scispace.com The unique reactivity of the C-Si bond allows for its conversion into a variety of other functional groups. nih.govmdpi.com

Catalytic Applications Involving this compound or Related Organosilicon Compounds

Organosilicon compounds can also play a role in catalysis, either as part of a ligand that coordinates to a metal center or as a component of the catalyst system itself.

Phosphine (B1218219) ligands are ubiquitous in organometallic catalysis. The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the phosphorus atom. The introduction of a (2,3-Dimethoxyphenyl)trimethylsilyl group onto a phosphine ligand could potentially influence the catalytic activity of the corresponding metal complex. While there is no direct evidence of this compound being used in this capacity, related organophosphorus compounds with silyl groups have been explored. acs.orgacs.org The steric bulk and electronic nature of the silyl and dimethoxyphenyl groups could impact the coordination environment around the metal center, thereby affecting the efficiency and selectivity of the catalyst.

An in-depth examination of the advanced applications and research directions for the chemical compound this compound reveals its potential utility across diverse scientific fields, from catalysis to quantum computing. This article explores its role in hydrodesulfurization processes, its incorporation into advanced materials, and the sustainable chemistry considerations relevant to its synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2,3-Dimethoxyphenyl)trimethylsilane, and how does the steric profile of the methoxy groups influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves coupling a 2,3-dimethoxyphenyl precursor with a trimethylsilyl reagent. For example, Grignard or Suzuki-Miyaura reactions can be employed to introduce the silyl group. The steric hindrance from the 2,3-dimethoxy substituents may slow down nucleophilic attack, necessitating optimized reaction conditions (e.g., elevated temperatures or prolonged reaction times) . Characterization via NMR and X-ray diffraction (for crystalline derivatives) is critical to confirm regiochemistry and purity .

Q. What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., methoxy vs. silyl methyl groups). The aromatic protons’ splitting patterns reveal substitution patterns .
  • HPLC/MS : Used to assess purity and molecular weight. Retention times and fragmentation patterns help confirm structural integrity .
  • X-ray Crystallography : Resolves steric effects and confirms spatial arrangement, particularly in derivatives with hydrogen-bonding interactions .

Advanced Research Questions

Q. How does the 2,3-dimethoxyphenyl group influence regioselectivity in electrophilic substitution or acylation reactions involving the silane moiety?

  • Methodological Answer : The methoxy groups act as electron-donating substituents, directing electrophiles to specific positions on the aromatic ring. However, steric hindrance from the 2,3-substitution can override electronic effects. For instance, in benzodiazepine derivatives, bulky acylating agents preferentially target less hindered sites despite electronic activation . Computational modeling (e.g., DFT) is recommended to predict reaction pathways and validate experimental outcomes .

Q. How can researchers reconcile contradictions in reported reactivity data for silane-containing aryl ethers, such as unexpected stability under acidic conditions?

  • Methodological Answer : Discrepancies may arise from solvent polarity, temperature, or competing reaction mechanisms. For example, the silane group’s hydrolytic stability can be assessed via controlled experiments in aqueous media at varying pH levels. Comparative studies with analogs (e.g., 3,4-dimethoxyphenyl derivatives) help isolate substituent-specific effects .

Q. What strategies optimize the incorporation of this compound into bioactive molecules, such as kinase inhibitors or antimicrobial agents?

  • Methodological Answer : The silane group can enhance lipophilicity (LogP ~1.9–2.1) and bioavailability . Rational design involves:

  • Structure-Activity Relationship (SAR) Studies : Modifying the methoxy/silyl ratio to balance steric and electronic properties.
  • Metabolic Stability Assays : Evaluating oxidative stability using liver microsomes.
  • Docking Simulations : Predicting interactions with target proteins (e.g., enzymes with hydrophobic active sites) .

Q. How do steric and electronic effects of the 2,3-dimethoxyphenyl group impact crystal packing and supramolecular assembly in coordination complexes?

  • Methodological Answer : The methoxy groups participate in hydrogen bonding (e.g., C–H···O interactions), influencing crystal symmetry and lattice energy. Single-crystal X-ray analysis of derivatives (e.g., triazolopyrimidinones) reveals how substituent orientation dictates packing motifs . Pair distribution function (PDF) analysis can further probe amorphous-phase interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.